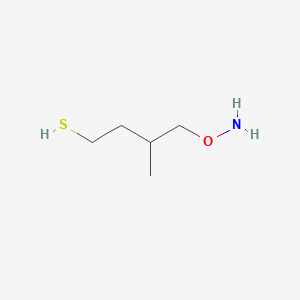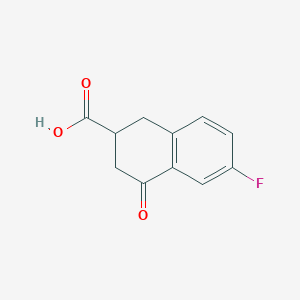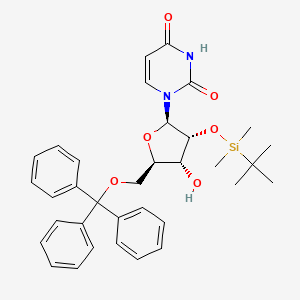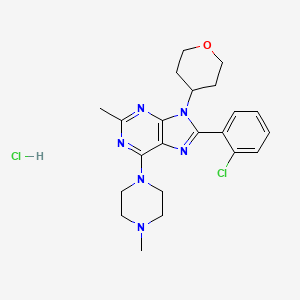
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a tetrahydropyran ring, all attached to a purine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the chlorophenyl group, the methylpiperazine moiety, and the tetrahydropyran ring. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9H-purine: Lacks the tetrahydropyran ring.
8-(2-chlorophenyl)-2-Methyl-9-(tetrahydro-2H-pyran-4-yl)-9H-purine: Lacks the methylpiperazine moiety.
Uniqueness
The presence of both the methylpiperazine moiety and the tetrahydropyran ring in 8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) makes it unique compared to similar compounds
属性
分子式 |
C22H28Cl2N6O |
|---|---|
分子量 |
463.4 g/mol |
IUPAC 名称 |
8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine;hydrochloride |
InChI |
InChI=1S/C22H27ClN6O.ClH/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23;/h3-6,16H,7-14H2,1-2H3;1H |
InChI 键 |
UBHKKVDJYFNWRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
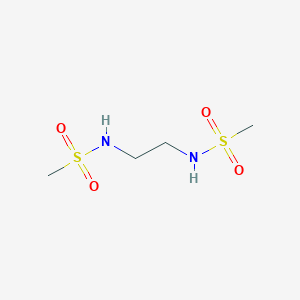


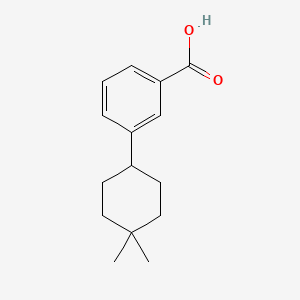

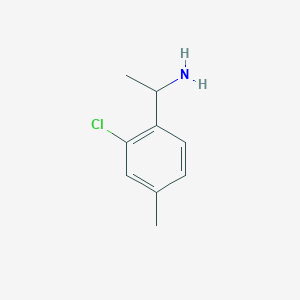
![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)

